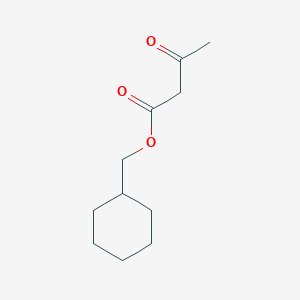

Cyclohexylmethyl 3-oxobutanoate

Description

Cyclohexylmethyl 3-oxobutanoate is an ester derivative of 3-oxobutanoic acid, a β-keto acid known for its instability in free form. However, esterification stabilizes the molecule, making it synthetically versatile . The compound features a cyclohexylmethyl group attached to the ester oxygen, which enhances lipophilicity and may influence biological activity. Its synthesis typically involves condensation reactions, akin to methods used for analogous esters like ethyl 3-oxobutanoate, though specific protocols for the cyclohexylmethyl variant are less documented in the provided literature. Structurally, it shares similarities with diethyl propanedioate, enabling participation in Claisen-like condensations to form heterocycles or complex organic frameworks .

Properties

CAS No. |

100303-76-2 |

|---|---|

Molecular Formula |

C11H18O3 |

Molecular Weight |

198.26 g/mol |

IUPAC Name |

cyclohexylmethyl 3-oxobutanoate |

InChI |

InChI=1S/C11H18O3/c1-9(12)7-11(13)14-8-10-5-3-2-4-6-10/h10H,2-8H2,1H3 |

InChI Key |

XAHWQNFLXQOUJZ-UHFFFAOYSA-N |

SMILES |

CC(=O)CC(=O)OCC1CCCCC1 |

Canonical SMILES |

CC(=O)CC(=O)OCC1CCCCC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Group Variations: Esters vs. Amides

Cyclohexylmethyl 3-oxobutanoate differs from amide derivatives like N-cyclohexylacetoacetamide () in reactivity and stability. While the ester is hydrolytically more labile than amides, it offers greater synthetic flexibility in nucleophilic acyl substitutions. For instance, N-cyclohexylacetoacetamide is synthesized in 94% yield via amine-diketene reactions , whereas ester synthesis may require milder conditions due to the sensitivity of the β-keto ester group.

Physical and Chemical Properties

*Estimated based on structural analogs.

Comparative Bioactivity Data

The dramatic potency increase in ugonin derivatives underscores the cyclohexylmethyl group’s role in enhancing binding affinity, likely via hydrophobic interactions or conformational stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.